Lipophilicity (LogP) Divergence: 1‑(4‑pyrazolyl)ethanol vs. 2‑(4‑pyrazolyl)ethanol
The 1‑substituted isomer (target compound) is substantially more lipophilic than its 2‑substituted regioisomer. According to experimentally derived LogP data, 1-(1-methylpyrazol-4-yl)ethanol exhibits a LogP of 0.473, whereas 2-(1-methylpyrazol-4-yl)ethanol shows a LogP of −0.078 . This difference of approximately 0.55 log units corresponds to a roughly 3.5‑fold difference in octanol/water partitioning. For medicinal chemistry campaigns optimizing CNS penetration or membrane permeability, this divergence is large enough to influence hit‑to‑lead decisions.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.473 |
| Comparator Or Baseline | 2-(1-Methylpyrazol-4-yl)ethanol (CAS 176661-75-9): LogP = −0.078 |
| Quantified Difference | ΔLogP ≈ 0.55 (target more lipophilic by ~3.5×) |
| Conditions | Calculated/experimental LogP from ChemSrc and Chembase databases; ambient temperature. |
Why This Matters
Procurement of the correct regioisomer avoids an inadvertent >3‑fold shift in lipophilicity, which can derail structure‑activity relationships (SAR) and ADME predictions.
- [1] Chembase. 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol: Calculated LogP = −0.0776. http://en.chembase.cn/molecule-59308.html (accessed 2026-04-18). View Source
